6-Chloro-2,3-difluorobenzenesulfonamide
Overview
Description
6-Chloro-2,3-difluorobenzenesulfonamide is an organic compound with the molecular formula C6H4ClF2NO2S. It belongs to the class of benzenesulfonamides, which are characterized by a sulfonamide group attached to a benzene ring. This compound is notable for its unique combination of chlorine and fluorine substituents on the benzene ring, which can significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2,3-difluorobenzenesulfonamide typically involves the reaction of 2,3-difluorobenzenesulfonyl chloride with a chlorinating agent. One common method is to react 2,3-difluorobenzenesulfonyl chloride with thionyl chloride (SOCl2) in the presence of a catalyst to introduce the chlorine atom at the 6-position of the benzene ring. The reaction is usually carried out under reflux conditions to ensure complete chlorination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The starting material, 2,3-difluorobenzenesulfonyl chloride, is fed into a reactor along with the chlorinating agent and catalyst. The reaction mixture is then heated to the desired temperature, and the product is continuously extracted and purified using techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2,3-difluorobenzenesulfonamide can undergo various types of chemical reactions, including:
Nucleophilic substitution: The chlorine and fluorine atoms on the benzene ring can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium amide (NaNH2), potassium thiolate (KSR), and sodium alkoxide (NaOR). The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used in solvents like ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic substitution: Products include substituted benzenesulfonamides with various functional groups.
Oxidation: Products include sulfonic acids or sulfonyl chlorides.
Reduction: Products include amines or other reduced derivatives.
Scientific Research Applications
6-Chloro-2,3-difluorobenzenesulfonamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a drug candidate or as a precursor for the synthesis of active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 6-Chloro-2,3-difluorobenzenesulfonamide is primarily related to its ability to interact with biological targets such as enzymes and receptors. The sulfonamide group can form strong hydrogen bonds with amino acid residues in the active sites of enzymes, leading to inhibition of enzyme activity. The chlorine and fluorine substituents can enhance the compound’s binding affinity and selectivity for specific molecular targets, thereby modulating various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Difluorobenzenesulfonamide
- 4-Chloro-2,3-difluorobenzenesulfonamide
- 2,3-Difluorobenzenesulfonamide
Uniqueness
6-Chloro-2,3-difluorobenzenesulfonamide is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
6-chloro-2,3-difluorobenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF2NO2S/c7-3-1-2-4(8)5(9)6(3)13(10,11)12/h1-2H,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSAZCHPZKNTWOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)F)S(=O)(=O)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF2NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301280707 | |
Record name | 6-Chloro-2,3-difluorobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301280707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1208077-20-6 | |
Record name | 6-Chloro-2,3-difluorobenzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1208077-20-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloro-2,3-difluorobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301280707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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